CCR5 Dissociation Kinetics: Vicriviroc's Two-Fold Slower Off-Rate Relative to Maraviroc
Vicriviroc demonstrates a two-fold slower dissociation half-life from the CCR5 receptor compared to maraviroc, a key competitive benchmark [1]. This kinetic advantage may translate to prolonged target engagement under non-equilibrium in vivo conditions.
| Evidence Dimension | CCR5 Receptor Dissociation Half-Life (t1/2) |
|---|---|
| Target Compound Data | 12 ± 1.2 hours |
| Comparator Or Baseline | Maraviroc: 7.5 ± 0.7 hours |
| Quantified Difference | ~1.6-fold longer dissociation half-life for Vicriviroc (an increase of 4.5 hours) |
| Conditions | Binding analyses at ambient temperatures using [3H]vicriviroc and [3H]maraviroc with HTS-hCCR5 cell membranes |
Why This Matters
Slower receptor off-rates are often associated with enhanced pharmacodynamic durability, potentially sustaining antiviral pressure and reducing the frequency of required dosing in therapeutic applications.
- [1] Gonsiorek W, et al. Analysis of CCR5 Binding Kinetics and Coupling States Reveals Distinctive Binding Properties of Small Molecule CCR5 Antagonists. 46th Annual ICAAC, 2006. View Source
